molecular formula C18H18BrNO2 B5090541 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one

1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one

Cat. No. B5090541
M. Wt: 360.2 g/mol
InChI Key: LXRRZXHBRFMOOO-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, also known as BRPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and biotechnology.

Mechanism of Action

The exact mechanism of action of 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is not fully understood, but it is believed to act through the inhibition of various enzymes and signaling pathways in cells. For example, 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. Additionally, 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the regulation of immune responses.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can inhibit the proliferation and migration of cancer cells, reduce the production of inflammatory cytokines, and induce apoptosis (programmed cell death). In vivo studies have shown that 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can reduce inflammation and pain in animal models of arthritis and colitis, as well as inhibit tumor growth in mouse models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is its relative ease of synthesis and availability, which makes it a convenient compound for use in laboratory experiments. Additionally, its broad range of biological activities and potential applications make it a useful tool for studying various biological processes. However, one limitation of 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one is its relatively low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several potential future directions for research on 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one. One area of interest is the development of new drugs based on 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one, particularly for the treatment of cancer and inflammatory diseases. Another area of interest is the use of 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one as a building block for the synthesis of new materials with unique properties, such as stimuli-responsive polymers and metal-organic frameworks. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one and its effects on various biological pathways.

Synthesis Methods

1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one can be synthesized using a multi-step reaction process, starting with the reaction of 4-bromobenzaldehyde with 4-propoxyaniline to form the intermediate 4-bromo-N-(4-propoxyphenyl)aniline. This intermediate is then subjected to a Knoevenagel condensation reaction with ethyl acetoacetate to yield the final product, 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one.

Scientific Research Applications

1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been studied for its potential applications in various fields of scientific research, including medicinal chemistry, biotechnology, and material science. In medicinal chemistry, 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been shown to exhibit anti-cancer, anti-inflammatory, and anti-microbial properties, making it a promising candidate for the development of new drugs. In biotechnology, 1-(4-bromophenyl)-3-[(4-propoxyphenyl)amino]-2-propen-1-one has been used as a building block for the synthesis of novel materials with unique properties, such as fluorescent polymers and metal-organic frameworks.

properties

IUPAC Name

(E)-1-(4-bromophenyl)-3-(4-propoxyanilino)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrNO2/c1-2-13-22-17-9-7-16(8-10-17)20-12-11-18(21)14-3-5-15(19)6-4-14/h3-12,20H,2,13H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRRZXHBRFMOOO-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)NC=CC(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)N/C=C/C(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(4-Bromophenyl)-3-[(4-propoxyphenyl)amino]prop-2-EN-1-one

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